5-(2-Methoxyethoxy)-2-nitrobenzoic acid
Description
Broader Context of Nitroaromatic Compounds as Synthetic Precursors
Nitroaromatic compounds are a cornerstone of modern organic synthesis, primarily because the nitro group is a highly versatile functional group. chemicalbook.com Its strong electron-withdrawing nature activates the aromatic ring for certain types of reactions and can be transformed into a variety of other functional groups, most notably amines. nbinno.comhsppharma.com This capability makes nitroaromatics indispensable precursors for the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. chemicalbook.comnbinno.com The transformation of the nitro group to an amino group, for instance, is a fundamental step in the production of an extensive range of aniline (B41778) derivatives, which are themselves pivotal in many industrial chemical processes.
Overview of 5-(2-Methoxyethoxy)-2-nitrobenzoic Acid within the Nitrobenzoic Acid Class
This compound is a distinct member of the nitrobenzoic acid family, characterized by the presence of a 2-methoxyethoxy substituent at the 5-position of the benzene (B151609) ring. This particular side chain distinguishes it from simpler analogues like 5-methoxy-2-nitrobenzoic acid. The introduction of the ether linkage and the additional methylene (B1212753) units in the methoxyethoxy group can impart different physicochemical properties to the molecule, such as increased polarity and altered solubility, when compared to a simple methoxy (B1213986) group. These modifications can be strategically employed by chemists to fine-tune the characteristics of synthetic intermediates for specific applications in areas like pharmaceutical and materials science research.
While detailed public research findings specifically documenting the synthesis or direct applications of this compound are not widely available, its structural components suggest its role as a specialized building block. The general reactivity would be expected to follow that of other substituted 2-nitrobenzoic acids. The nitro group can be reduced to an amine, and the carboxylic acid can undergo esterification or amidation. The methoxyethoxy group is generally stable under many reaction conditions, making it a useful moiety for designing complex target molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyethoxy)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-4-5-17-7-2-3-9(11(14)15)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIRJRFGMLKNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Methoxyethoxy 2 Nitrobenzoic Acid
Retrosynthetic Strategies and Identified Key Building Blocks
A retrosynthetic analysis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid reveals a logical disconnection approach, identifying key starting materials. The ether linkage in the methoxyethoxy group is a prime candidate for disconnection, leading back to a hydroxyl-substituted nitrobenzoic acid. This suggests that a key intermediate in the synthesis is 5-hydroxy-2-nitrobenzoic acid . The synthesis of this intermediate is a critical step and can be approached from several angles. Further disconnection of 5-hydroxy-2-nitrobenzoic acid points to simpler, more readily available precursors such as 3-hydroxybenzoic acid or 5-chloro-2-nitrobenzoic acid.
The primary building blocks identified through this analysis are:
5-Hydroxy-2-nitrobenzoic acid: The central precursor to the final product.
2-Methoxyethanol or a derivative: The source of the methoxyethoxy side chain.
Simpler benzoic acid derivatives: Such as 3-hydroxybenzoic acid or 5-chloro-2-nitrobenzoic acid, which can be converted to the key intermediate.
Established Synthetic Routes for Substituted Nitrobenzoic Acids
The synthesis of this compound relies on well-established reactions in organic chemistry, namely nitration and etherification.
The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. In the context of synthesizing precursors like 5-hydroxy-2-nitrobenzoic acid, nitration of a suitably substituted benzoic acid is a common strategy. The nitration of benzoic acid itself typically yields 3-nitrobenzoic acid due to the meta-directing effect of the carboxylic acid group. truman.edu
For the synthesis of 5-substituted-2-nitrobenzoic acids, the directing effects of the substituents already present on the ring are crucial. For instance, starting with 3-hydroxybenzoic acid, the hydroxyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. This combination of directing effects can be exploited to achieve the desired substitution pattern.
Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. truman.edustmarys-ca.edu The reaction conditions, such as temperature, must be carefully controlled to prevent over-nitration and side reactions.
Table 1: Examples of Nitration Reactions on Benzoic Acid Derivatives
| Starting Material | Nitrating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoic Acid | HNO₃, H₂SO₄ | 3-Nitrobenzoic Acid | - | truman.edu |
| 3,4-Dimethoxybenzoic acid | conc. HNO₃ | 4,5-Dimethoxy-2-nitrobenzoic acid | - | google.com |
Note: The table presents examples of nitration on related compounds to illustrate the general methodology.
The final step in the proposed synthesis is the formation of the ether linkage. The Williamson ether synthesis is a widely used and effective method for this transformation. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent.
In the synthesis of this compound, the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid would be deprotonated with a suitable base, such as potassium carbonate or sodium hydroxide (B78521). The resulting phenoxide would then be reacted with a 2-methoxyethoxy halide, such as 2-methoxyethyl chloride or bromide, to form the desired ether.
A similar etherification is described in the synthesis of a related compound where 5-hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester is reacted with 4-(3-chloropropyl)-morpholine hydrochloride in the presence of potassium carbonate. google.com
Table 2: Illustrative Etherification Reaction Conditions
| Hydroxy Compound | Alkylating Agent | Base | Solvent | Product | Reference |
|---|
Note: This table provides an example of a similar etherification reaction to demonstrate the principle.
Advanced and Sustainable Synthetic Approaches
While traditional methods are effective, modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly processes.
The development of catalytic methods for nitration is an active area of research. These methods aim to replace the use of stoichiometric amounts of strong acids, which generate significant waste. While specific catalytic methods for the synthesis of this compound are not detailed in the available literature, general advancements in catalytic nitration could be applicable. These often involve solid acid catalysts or metal-based catalysts that can facilitate the nitration reaction under milder conditions.
The principles of green chemistry encourage the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. In the context of synthesizing nitrobenzoic acids, this could involve:
Alternative Nitrating Agents: Exploring the use of milder and more selective nitrating agents to reduce the formation of byproducts.
Solvent Selection: Utilizing greener solvents that are less toxic and more easily recycled.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
By applying these principles, the environmental impact of producing this compound and other fine chemicals can be significantly reduced.
Flow Chemistry and Continuous Processing Techniques
The adaptation of synthetic steps to flow chemistry and continuous processing offers significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. For the synthesis of this compound, the Williamson ether synthesis step is an excellent candidate for implementation in a continuous flow setup.
In a typical flow process for the etherification of 5-hydroxy-2-nitrobenzoic acid, separate streams of the reactants would be pumped and mixed in a continuous fashion. A stream containing 5-hydroxy-2-nitrobenzoic acid dissolved in a suitable solvent, such as acetonitrile or N,N-dimethylformamide, would be combined with a stream of a base (e.g., potassium carbonate) to form the corresponding phenoxide in situ. gold-chemistry.org This is then immediately mixed with a stream of 2-bromoethyl methyl ether.
The combined reaction mixture flows through a heated reactor coil or a microreactor, where the temperature can be precisely controlled to optimize the reaction rate and minimize the formation of byproducts. nih.gov The superior heat and mass transfer in flow reactors allows for the use of higher temperatures than in batch processing, which can significantly reduce reaction times. wikipedia.org
Advantages of Flow Chemistry for this Synthesis:
Enhanced Safety: Continuous processing minimizes the volume of hazardous materials at any given time. The exothermic nature of the reaction can be managed more effectively due to the high surface-area-to-volume ratio of flow reactors, preventing thermal runaways.
Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yield.
Telescoping of Reactions: It is conceivable to couple the formation of the phenoxide and the subsequent etherification in a continuous sequence without the need to isolate the intermediate, thereby streamlining the process.
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Scale | Milligrams to kilograms | Grams to tons (with scale-up) |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Efficient and rapid mixing |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |
| Control | Manual or semi-automated | Fully automated, precise control |
| Reproducibility | Can vary between batches | High batch-to-batch consistency |
Process Development and Scale-Up Considerations for Industrial Production
The transition of the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.
Key considerations for the nitration step (synthesis of the nitroaromatic precursor):
Handling of Hazardous Materials: The use of concentrated nitric and sulfuric acids necessitates robust safety protocols and specialized equipment to handle these corrosive and reactive substances.
Thermal Management: Aromatic nitration is a highly exothermic reaction. nih.gov Effective heat removal is critical to prevent runaway reactions and the formation of dinitrated or other undesirable byproducts. google.com Industrial reactors for nitration are typically equipped with efficient cooling jackets and agitation systems.
Mixing: Efficient mixing is crucial to ensure a homogenous reaction mixture and to facilitate mass transfer between the organic and acidic phases, which can influence the reaction rate and selectivity. google.com
Key considerations for the Williamson ether synthesis step:
Solvent Selection: The choice of solvent is critical for reaction efficiency and for ease of product isolation and purification on a large scale. Solvents like N,N-dimethylformamide and acetonitrile are effective but can be problematic in terms of recovery and environmental impact. wikipedia.org
Base Selection and Handling: The use of strong bases like sodium hydride requires careful handling due to its reactivity with moisture. Less hazardous bases like potassium carbonate are often preferred in industrial settings. gold-chemistry.org
Impurity Profile: Potential side reactions, such as the elimination of the alkyl halide, can lead to impurities that need to be controlled and removed. wikipedia.org The impurity profile must be well-characterized to meet regulatory requirements.
Product Isolation and Purification: Crystallization is a common method for purifying the final product on a large scale. The choice of crystallization solvent and conditions will need to be optimized to achieve the desired purity and crystal form.
Comparative Analysis of Synthetic Yields, Purity, and Atom Economy
A plausible two-step synthesis of this compound starting from 5-hydroxy-2-nitrobenzoic acid is presented below for analysis.
Step 1: Synthesis of 5-hydroxy-2-nitrobenzoic acid
One reported method for the synthesis of 5-hydroxy-2-nitrobenzoic acid involves the hydrolysis of 5-chloro-2-nitrobenzoic acid. chemicalbook.comchemicalbook.com
Step 2: Williamson Ether Synthesis
The etherification of 5-hydroxy-2-nitrobenzoic acid with 2-bromoethyl methyl ether.
Theoretical Analysis of the Two-Step Synthesis:
| Step | Reactants | Product | Theoretical Yield | Purity | Atom Economy |
| 1 | 5-chloro-2-nitrobenzoic acid, Sodium hydroxide | 5-hydroxy-2-nitrobenzoic acid | ~96% chemicalbook.comchemicalbook.com | >95% (after purification) | ~90.9% |
| 2 | 5-hydroxy-2-nitrobenzoic acid, 2-bromoethyl methyl ether, Base | This compound | 50-95% wikipedia.org | >98% (after crystallization) | ~62.3% (assuming K2CO3 as base) |
| Overall | 48-91% |
Calculation of Atom Economy:
Step 1 (Hydrolysis of 5-chloro-2-nitrobenzoic acid):
Formula Weight of 5-hydroxy-2-nitrobenzoic acid (C₇H₅NO₅) = 183.12 g/mol
Formula Weight of 5-chloro-2-nitrobenzoic acid (C₇H₄ClNO₄) = 201.56 g/mol
Formula Weight of NaOH = 40.00 g/mol
Atom Economy = [FW of Product / (Sum of FW of all reactants)] x 100 = [183.12 / (201.56)] x 100 ≈ 90.9% (Note: NaOH is a reagent, not incorporated into the product, but for a simple substitution, the leaving group is replaced)
Step 2 (Williamson Ether Synthesis):
Formula Weight of this compound (C₁₀H₁₁NO₆) = 241.21 g/mol
Formula Weight of 5-hydroxy-2-nitrobenzoic acid (C₇H₅NO₅) = 183.12 g/mol
Formula Weight of 2-bromoethyl methyl ether (C₃H₇BrO) = 138.99 g/mol
Formula Weight of K₂CO₃ = 138.21 g/mol
Assuming the reaction is: 2 C₇H₅NO₅ + 2 C₃H₇BrO + K₂CO₃ → 2 C₁₀H₁₁NO₆ + 2 KBr + H₂O + CO₂
Atom Economy = [FW of desired product(s) / (Sum of FW of all reactants)] x 100 = [2 * 241.21 / (2 * 183.12 + 2 * 138.99 + 138.21)] x 100 = [482.42 / 782.4] x 100 ≈ 61.6% (This calculation is complex and depends on stoichiometry. A simpler view is the incorporation of the alkyl group for the hydrogen).
Mechanistic Studies and Reactivity Profiles of 5 2 Methoxyethoxy 2 Nitrobenzoic Acid
Detailed Reaction Mechanisms in the Formation of 5-(2-Methoxyethoxy)-2-nitrobenzoic Acid
The synthesis of this compound is a multi-step process that relies on fundamental reactions in organic chemistry. The formation of the key precursor, 5-hydroxy-2-nitrobenzoic acid, and its subsequent etherification are central to the synthesis.
The precursor, 5-hydroxy-2-nitrobenzoic acid, is commonly synthesized via the nitration of 3-hydroxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS). The mechanism begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid (HNO₃) and a strong acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.com
The benzene (B151609) ring of 3-hydroxybenzoic acid is activated towards electrophilic attack by the hydroxyl (-OH) group and deactivated by the carboxyl (-COOH) group. The hydroxyl group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the carboxyl group is a meta-director. In this case, the activating effect of the hydroxyl group dominates, and the nitronium ion is directed to the positions ortho and para to the -OH group.
The mechanism proceeds as follows:
Formation of the Electrophile : Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the nitronium ion (NO₂⁺).
Nucleophilic Attack : The π electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org
Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new nitro group, restoring the aromaticity of the ring and yielding 5-hydroxy-2-nitrobenzoic acid. masterorganicchemistry.com
Alternative synthetic routes include the hydrolysis of 5-chloro-2-nitrobenzoic acid using an aqueous sodium hydroxide (B78521) solution. chemicalbook.com
The conversion of 5-hydroxy-2-nitrobenzoic acid to this compound is achieved through an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.com This reaction follows a bimolecular nucleophilic substitution (Sɴ2) mechanism. masterorganicchemistry.commasterorganicchemistry.com
The key steps are:
Formation of the Nucleophile : The phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more potent nucleophile, the corresponding phenoxide ion. masterorganicchemistry.com
Nucleophilic Attack : The phenoxide ion then attacks the electrophilic carbon of an alkyl halide, in this case, a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride). The attack occurs from the backside of the carbon-halide bond, leading to the displacement of the halide leaving group in a single, concerted step. masterorganicchemistry.comlibretexts.org
For this Sɴ2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.com
Chemical Transformations of the Carboxyl Group
The carboxyl group of this compound is a site for various chemical transformations, including esterification and amidation.
Esterification of the carboxyl group can be readily achieved through reactions with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comdnu.dp.ua This is a reversible process known as Fischer esterification. The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation. google.com
Kinetic studies on the esterification of benzoic acid derivatives have shown that the reaction is typically first-order with respect to the carboxylic acid. researchgate.net The activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butanol (B46404) have been determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua The presence of the ortho-nitro group in this compound may introduce steric hindrance, potentially affecting the reaction rate compared to unsubstituted benzoic acid.
| Alcohol | Catalyst | Ester Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 5-(2-methoxyethoxy)-2-nitrobenzoate |
| Ethanol | HCl | Ethyl 5-(2-methoxyethoxy)-2-nitrobenzoate |
| Isopropanol | p-TsOH | Isopropyl 5-(2-methoxyethoxy)-2-nitrobenzoate |
The carboxyl group can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. One common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then readily reacts with an amine to form the amide.
Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions. nih.gov These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium- and aminium-based reagents like PyBOP and HBTU, activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. peptide.comsigmaaldrich.compeptide.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve efficiency. peptide.com These methods are analogous to the techniques used in peptide synthesis to form the crucial amide linkages between amino acids. nih.gov
Reactions Involving the Nitro Group
The nitro group is a key functional group that significantly influences the reactivity of the aromatic ring and can itself undergo important transformations. The most common reaction of the aromatic nitro group is its reduction to an amino group (-NH₂). wikipedia.org
This reduction can be accomplished through various methods:
Catalytic Hydrogenation : This is a widely used method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com
Metal/Acid Reduction : A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents : Other reducing agents like sodium hydrosulfite or tin(II) chloride can also be employed, sometimes offering greater selectivity for the nitro group in the presence of other reducible functional groups. wikipedia.orgniscpr.res.in
The reduction of this compound yields 5-(2-methoxyethoxy)-2-aminobenzoic acid. The conversion of the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the electronic properties of the molecule. The resulting anthranilic acid derivative is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. masterorganicchemistry.com
Catalytic Reduction to Amino Derivatives
The transformation of the nitro group into an amino group is a pivotal reaction, yielding 5-(2-methoxyethoxy)-2-aminobenzoic acid, a valuable synthetic intermediate. This reduction is most commonly achieved through catalytic hydrogenation. The process involves the adsorption of the nitro compound onto the surface of a metal catalyst, followed by reaction with hydrogen.
Commonly employed catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be optimized to ensure high yield and selectivity, preventing over-reduction of other functional groups. For instance, using iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride offers a milder alternative to high-pressure hydrogenation.
Table 1: Conditions for Catalytic Reduction of Nitroarenes
| Catalyst | Reductant | Solvent | Temperature | Pressure |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ | Ethanol | Room Temp. | 1-4 atm |
| Raney Nickel | H₂ | Methanol | Room Temp. | 1-5 atm |
| Tin(II) Chloride (SnCl₂) | HCl | Ethanol | Reflux | Atmospheric |
Photochemical Reactivity and Rearrangements
The photochemical behavior of nitroaromatic compounds is a complex field, often involving intramolecular rearrangements and cycloaddition reactions. nih.gov For this compound, irradiation with UV light could potentially lead to several transformations. One characteristic reaction of ortho-nitro-substituted aromatic compounds is the photo-induced rearrangement to form a nitroso species, which can then undergo further reactions. For example, o-nitrobenzaldehyde rearranges to o-nitrosobenzoic acid upon irradiation.
Additionally, the presence of the alkoxy substituent opens the possibility for [2+2] photocycloaddition reactions if an unsaturated bond is present in the side chain. nih.govresearchgate.net While specific studies on the photochemical reactivity of this compound are not widely documented, the general principles of nitroaromatic photochemistry suggest a rich potential for complex molecular rearrangements under photolytic conditions. The use of photosensitizers, such as thioxanthone, can facilitate these reactions via triplet energy transfer. researchgate.net
Transformations of the Methoxyethoxy Substituent
The methoxyethoxy side chain offers additional sites for chemical modification, primarily through ether cleavage or functionalization of the alkoxy chain itself.
Ether Cleavage Reactions
The ether linkages in the 5-(2-methoxyethoxy) group are stable under most conditions but can be cleaved using strong acids. wikipedia.orgmasterorganicchemistry.com The reaction mechanism, either Sₙ1 or Sₙ2, depends on the structure of the ether and the reaction conditions. libretexts.orgopenstax.org Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) will break the ether bonds.
Cleavage of the aryl ether bond (Ar-O) is difficult due to the high strength of the sp² carbon-oxygen bond. Therefore, the reaction will preferentially occur at the alkyl ether linkages. The terminal methyl ether is likely to be cleaved first, followed by the second ether linkage under harsher conditions. Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving ethers to yield alcohols or phenols. masterorganicchemistry.com
Table 2: Common Reagents for Ether Cleavage
| Reagent | Typical Conditions | Products from Methoxyethoxy Group |
|---|---|---|
| Hydrobromic Acid (HBr) | Acetic acid, reflux | 5-(2-Hydroxyethoxy)-2-nitrobenzoic acid and Methyl bromide |
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | 5-Hydroxy-2-nitrobenzoic acid |
Functional Group Interconversions on the Alkoxy Chain
Beyond cleavage, the methoxyethoxy chain can be modified through various functional group interconversions, although this is less common than reactions involving the primary aromatic functionalities. fiveable.meresearchgate.netvanderbilt.edu For example, if the terminal ether were converted to a primary alcohol, it could be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde or potassium permanganate (B83412) (KMnO₄) for the carboxylic acid. fiveable.me Such transformations would significantly alter the polarity and chemical properties of the molecule, providing access to a new range of derivatives. These multi-step sequences allow for the synthesis of complex molecules from simpler, readily available starting materials. researchgate.net
Regioselectivity and Stereoselectivity in Derivatization Reactions
The existing substituents on the benzene ring of this compound exert strong directing effects in derivatization reactions, particularly in electrophilic aromatic substitution.
-NO₂ group: A strong deactivating group and a meta-director.
-COOH group: A deactivating group and a meta-director.
-O-CH₂CH₂OCH₃ group: A strong activating group and an ortho-, para-director.
In an electrophilic aromatic substitution reaction, the powerful activating effect of the alkoxy group dominates. It directs incoming electrophiles to the positions ortho and para to itself. The para position is already occupied by the carboxylic acid. The ortho position relative to the alkoxy group (C-6) is sterically hindered by the adjacent nitro group. The other ortho position (C-4) is the most likely site for substitution. The combined deactivating effects of the nitro and carboxyl groups mean that forcing conditions may be required for such reactions to proceed.
Stereoselectivity is not a major consideration for reactions on the aromatic ring itself. However, if derivatization occurs on the methoxyethoxy side chain, for instance, through addition to a double bond introduced into the chain, stereocenters could be created, and the stereochemical outcome would depend on the specific reagents and mechanisms involved.
Synthetic Utility and Advanced Applications in Chemical Research
Role as a Versatile Organic Building Block in Multistep Synthesis
5-(2-Methoxyethoxy)-2-nitrobenzoic acid serves as a highly versatile organic building block in the context of multistep synthesis. Its utility stems from the presence of three distinct functional groups that can be manipulated selectively under different reaction conditions. The nitro group, carboxylic acid, and the ether linkage provide a scaffold upon which chemists can elaborate to create intricate molecular structures.
The compound is frequently employed as a key intermediate where its functional groups offer a rich platform for a variety of chemical modifications. For instance, the nitro group can be readily reduced to an amino group, which opens pathways to a wide array of aniline (B41778) derivatives. Simultaneously, the carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol. This multi-functionality allows for the strategic and sequential introduction of different functionalities, making it a pivotal component in the synthesis of elaborate molecules. rsc.org Nitro compounds, in general, are considered indispensable building blocks for creating pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The strategic placement of the substituents on the benzene (B151609) ring also influences the reactivity and allows for regioselective transformations, further enhancing its role as a foundational element in complex synthetic sequences.
Precursor to Complex Molecular Architectures
The structural framework of this compound is particularly well-suited for the synthesis of various heterocyclic systems, which are core components of many biologically active compounds.
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netsemanticscholar.org The synthesis of the quinazoline (B50416) scaffold often involves the use of substituted anthranilic acids (2-aminobenzoic acids). This compound is a direct precursor to such a substituted anthranilic acid. The synthetic strategy involves the reduction of the nitro group to an amine, yielding 2-amino-5-(2-methoxyethoxy)benzoic acid. This intermediate can then be cyclized with various reagents, such as formamide, orthoesters, or other one-carbon sources, to form the pyrimidine (B1678525) ring of the quinazoline system. researchgate.net This approach allows for the incorporation of the methoxyethoxy side chain at a specific position on the quinazoline core, which can be crucial for modulating the biological activity of the final compound. mdpi.com
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents with significant antineoplastic activity. nih.gov The core structure of PBDs is built upon an anthranilate moiety. The biosynthesis of naturally occurring PBDs utilizes precursors like L-tryptophan to form the anthranilate portion. nih.gov In chemical synthesis, substituted anthranilic acids are key starting materials. Through the reduction of its nitro group, this compound provides a custom-substituted anthranilic acid derivative. This derivative can then be incorporated into the synthetic pathway of PBDs, allowing for the creation of novel analogues with potentially modified DNA binding specificity and potency.
The utility of scaffolds derived from substituted 2-nitrobenzoic acids is demonstrated in the total synthesis of neuroprotective natural products. For example, the synthesis of dictyoquinazol A, a compound isolated from the mushroom Dictyophora indusiata, was achieved using a closely related analogue, 5-methoxy-2-nitrobenzoic acid, as the starting material. researchgate.net In a six-step synthesis, the precursor was elaborated to construct the dictyoquinazol A molecule, which has shown potential neuroprotective effects. researchgate.net This highlights the strategic value of the 5-substituted-2-nitrobenzoic acid framework in providing a reliable starting point for accessing complex and biologically important molecules like the dictyoquinazols. researchgate.net
Strategies for Functionalization and Derivatization
The chemical versatility of this compound is rooted in the distinct reactivity of its functional groups, which can be targeted for various transformations. The primary strategies for its functionalization and derivatization revolve around reactions of the nitro group and the carboxylic acid.
The nitro group is most commonly transformed via reduction. Catalytic hydrogenation (e.g., using Pd/C) or chemical reductants (e.g., Sn/HCl, Fe/HCl) can efficiently convert the nitro group into a primary amine. This amine then serves as a handle for a vast range of subsequent reactions, including diazotization, acylation, and condensation to form heterocycles.
The carboxylic acid group provides another site for modification. It can be readily converted into esters, amides, or acid chlorides. These reactions allow for the coupling of the molecule to other building blocks, polymers, or biological macromolecules. The carboxylic acid can also be reduced to a primary alcohol, offering another point for further functionalization.
Below is a table summarizing key derivatization strategies for this compound:
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | H₂, Pd/C; or Fe/HCl; or SnCl₂ | Amine (-NH₂) |
| Carboxylic Acid (-COOH) | Esterification | Alcohol (ROH), Acid Catalyst | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR) |
| Carboxylic Acid (-COOH) | Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) |
| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) |
Integration into Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of diverse compounds, known as a library, from a set of common building blocks. nih.govnumberanalytics.com this compound is an ideal candidate for use as a scaffold or building block in such synthetic endeavors. Its multi-functional nature allows it to be incorporated into a library design with multiple points of diversity.
For example, in solid-phase synthesis, the carboxylic acid group can be used to anchor the molecule to a resin support. nih.gov From this anchored position, the nitro group can be reduced and subsequently acylated with a variety of carboxylic acids to introduce a first point of diversity. Following this, the molecule can be cleaved from the resin, and the newly liberated carboxylic acid can be reacted with a library of amines to introduce a second point of diversity. This parallel approach enables the efficient generation of a large, focused library of related compounds for high-throughput screening. uniroma1.itpharmaerudition.org
The table below illustrates a hypothetical two-dimensional combinatorial library synthesis using this compound as the core scaffold.
| Scaffold | Diversity Point 1 (R¹) via Amide Bond at C2-Amine | Diversity Point 2 (R²) via Amide Bond at C1-Carboxyl |
|---|---|---|
| 5-(2-Methoxyethoxy)anthranilate Core | Acetyl group | Benzylamine |
| Benzoyl group | Piperidine | |
| Isobutyryl group | Morpholine |
This strategic integration into combinatorial workflows allows researchers to systematically explore the chemical space around the this compound core, facilitating the discovery of new molecules with desired biological or material properties. nih.gov
Applications in Material Science Precursor Chemistry (e.g., optoelectronic materials, polymers)
Extensive research into the scientific literature and chemical databases reveals a significant lack of documented applications for This compound as a precursor in material science, specifically in the fields of optoelectronic materials and polymers. While substituted nitrobenzoic acids can, in principle, serve as monomers or building blocks in the synthesis of advanced materials, there is no specific information available in published research to indicate that This compound has been utilized for these purposes.
The functional groups present in the molecule—a carboxylic acid, a nitro group, and a methoxyethoxy side chain—offer potential reactive sites for polymerization and for modification to tune optoelectronic properties. For instance, the carboxylic acid could be used for polyester (B1180765) or polyamide formation, and the nitro group could be reduced to an amine for further derivatization. The ether linkage in the side chain might impart flexibility to a potential polymer backbone. However, this remains speculative as no concrete research findings have been reported.
Searches for analogous compounds with similar substitution patterns also did not yield direct applications in the specified areas of material science. The closely related compound, 5-methoxy-2-nitrobenzoic acid, is primarily documented as a starting material in the synthesis of various organic molecules, such as neuroprotective compounds and pyrrolobenzodiazepines, rather than as a precursor for materials with optoelectronic or polymeric applications.
Therefore, at present, the role of This compound in the synthesis of optoelectronic materials and polymers is not established in the scientific literature.
Advanced Analytical Characterization Methods in Chemical Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into the molecular structure of a compound. By interacting with electromagnetic radiation, molecules like 5-(2-Methoxyethoxy)-2-nitrobenzoic acid reveal information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published in scientific literature, a theoretical analysis predicts the expected signals in both ¹H NMR and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and splitting patterns dictated by the electron-withdrawing nitro group and the electron-donating methoxyethoxy group. The protons of the ethoxy and methoxy (B1213986) groups would appear in the aliphatic region of the spectrum, with characteristic multiplicities based on adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the substituents), and the aliphatic carbons of the methoxyethoxy side chain.
A detailed analysis of predicted chemical shifts and coupling constants would allow for the unambiguous assignment of each proton and carbon atom within the molecular structure.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Aromatic Protons | Carboxylic Carbon |
| Methoxyethoxy Protons | Aromatic Carbons |
| Carboxylic Acid Proton | Methoxyethoxy Carbons |
This table represents the types of signals expected in the NMR spectra of this compound. Actual chemical shift values and coupling constants would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C10H11NO6), the exact mass would be 241.0586 g/mol .
In a typical mass spectrum, the molecular ion peak ([M]+) would be observed at m/z 241. Subsequent fragmentation would likely involve the loss of the nitro group (-NO2), the carboxylic acid group (-COOH), and cleavage of the ether linkage in the methoxyethoxy side chain. Analysis of these fragment ions provides corroborating evidence for the proposed structure.
| Ion Fragment | Predicted m/z |
| [M]+ | 241 |
| [M - NO2]+ | 195 |
| [M - COOH]+ | 196 |
| [M - OCH2CH2OCH3]+ | 166 |
This table presents a hypothetical fragmentation pattern. The actual fragments and their relative abundances would be determined by the specific ionization technique and conditions used.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
O-H stretch from the carboxylic acid, appearing as a broad band around 2500-3300 cm⁻¹.
C=O stretch from the carboxylic acid, a strong absorption band around 1700 cm⁻¹.
N-O asymmetric and symmetric stretches from the nitro group, appearing as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
C-O stretches from the ether and carboxylic acid groups, in the region of 1000-1300 cm⁻¹.
C-H stretches from the aromatic and aliphatic portions of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrobenzoic acid chromophore is expected to result in strong UV absorption. The exact wavelength of maximum absorbance (λmax) would be influenced by the methoxyethoxy substituent on the benzene ring.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound and for quantitative analysis. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.
The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A UV detector would be suitable for detecting the analyte as it elutes from the column, owing to the presence of the UV-absorbing nitroaromatic system. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
| HPLC Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with acid modifier |
| Detection | UV Absorbance |
| Purity Assessment | Peak Area Percentage |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound would typically require derivatization to a more volatile form, such as a methyl ester, before GC-MS analysis.
Following derivatization, the sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS is highly effective for identifying and quantifying trace impurities that are amenable to gas chromatography.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the molecule, revealing bond lengths, bond angles, and conformational details with exceptional accuracy.
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is grown, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffracted beams are collected by a detector, and the data is processed to solve the crystal structure.
Despite the power of this technique, a search of the current scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions can be presented.
Hypothetical Data Table for X-ray Crystallography of this compound
Should crystallographic data become available, it would typically be presented in a format similar to the interactive table below.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density | Data not available |
Hyphenated Techniques in Complex Mixture Analysis
Hyphenated techniques are powerful analytical methods that combine a separation technique with a spectroscopic detection technique. google.comrsc.org This coupling allows for the analysis of individual components within a complex mixture, providing both qualitative and quantitative information. google.comchemicalbook.com Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orgchemicalbook.com
In the context of analyzing a sample containing this compound, a hyphenated technique like LC-MS would be particularly useful. The liquid chromatography component would first separate the target compound from other substances in the mixture based on its physicochemical properties, such as polarity. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer.
The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the confident identification of this compound. Furthermore, the intensity of the signal can be used to quantify the amount of the compound present in the original mixture.
A thorough review of the scientific literature did not reveal specific studies detailing the analysis of this compound using hyphenated techniques. Therefore, no specific retention times or mass fragmentation patterns can be reported for this compound. The development of such methods would be a valuable contribution to the analytical chemistry of this substance.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. However, specific analyses using these methods for 5-(2-Methoxyethoxy)-2-nitrobenzoic acid have not been published.
Table 1: Potential Molecular Properties Obtainable via DFT Calculations (Note: The following table is illustrative of the types of data that would be generated from DFT studies; no published values exist for this compound.)
| Property | Description |
| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. |
| Electronic Energy | The total energy of the molecule in its ground electronic state. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, key to chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions to identify sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Predicts infrared (IR) and Raman spectra for compound identification. |
| Dipole Moment | Measures the overall polarity of the molecule. |
For comparison, DFT studies have been conducted on simpler, related molecules like 2-, 3-, and 4-nitrobenzoic acids to analyze their geometric structures and spectroscopic (IR, Raman, NMR) data. researchgate.net
High-level ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods), which provide very accurate electronic structure determinations, have not been reported for this compound. These computationally intensive methods are typically reserved for smaller or mechanistically critical systems.
Molecular Modeling and Conformational Analysis
No specific molecular modeling or detailed conformational analysis studies for this compound are found in the literature. The presence of the flexible methoxyethoxy side chain suggests that the molecule can adopt multiple low-energy conformations. A systematic conformational search would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers, which would be crucial for understanding its reactivity and interactions.
Reaction Mechanism Elucidation through Transition State Calculations
As an intermediate in multi-step syntheses, the reactivity of this compound is of practical importance. However, no computational studies detailing the mechanisms of its reactions through transition state calculations have been published. Such investigations would involve mapping the potential energy surface for a given reaction to identify the structure and energy of transition states, thereby elucidating the reaction pathway and predicting reaction kinetics.
In Silico Prediction of Chemical Transformations and Synthetic Pathways
While the compound is used in known synthetic pathways, particularly for Sorafenib, there is no evidence of in silico tools being used to predict novel chemical transformations or to retrospectively analyze its synthesis. Such predictive modeling could help in optimizing reaction conditions or discovering new derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
QSAR models are used to correlate chemical structure with biological activity. There are no published QSAR studies involving this compound. Because it is primarily a synthetic intermediate and not a final, biologically active compound, it is not typically included as a primary entry in QSAR datasets.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Catalytic Systems for Synthesis
The efficient and selective synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid and its derivatives is paramount for enabling further research. Future efforts will likely focus on the development of sophisticated catalytic systems that offer improvements in yield, selectivity, and sustainability over traditional methods.
One promising avenue is the exploration of novel metal-based catalysts . While classical methods for the synthesis of nitroaromatics exist, there is a continuous drive to develop more efficient catalytic technologies. Research into gold-based nanocatalysts, for instance, has shown promise for the reduction of nitroaromatics, a key transformation for this class of compounds. nih.gov Future investigations could focus on designing catalysts that are not only highly active but also reusable, minimizing waste and cost. The development of nanocarbon-based catalysts also presents an exciting frontier, with materials like N-doped mesoporous carbon showing excellent activity in the hydrogenation of nitroaromatics under moderate conditions. frontiersin.org
Furthermore, the development of chemoselective catalytic systems is crucial. The presence of multiple functional groups in this compound (nitro, carboxylic acid, ether) necessitates catalysts that can selectively target one group while leaving others intact. For example, iron(salen) complexes have been shown to chemoselectively reduce nitro compounds in the presence of carbonyl functionalities by carefully selecting the reducing agent. cardiff.ac.uk Tailoring such catalysts for substrates like this compound could open up a wide range of synthetic possibilities.
Finally, a move towards sustainable and green catalysis is inevitable. This includes the use of earth-abundant metals, solvent-free reaction conditions, and energy-efficient processes. Future research will likely prioritize the development of catalytic systems that align with the principles of green chemistry, reducing the environmental impact of chemical synthesis.
Exploration of Novel Reactivity and Transformation Pathways
The unique combination of functional groups in this compound provides a rich playground for exploring novel chemical reactions and transformations. The interplay between the electron-withdrawing nitro group and the electron-donating methoxyethoxy group, ortho and para to each other respectively, can lead to unique reactivity patterns.
A key area of future research will be the selective functionalization of the aromatic ring . The presence of both activating and deactivating groups can direct electrophilic aromatic substitution reactions in interesting ways. chemicalbook.com Unraveling the regioselectivity of these reactions will be crucial for synthesizing a diverse library of derivatives.
Another important research direction is the transformation of the nitro and carboxylic acid groups . The reduction of the nitro group to an amine is a fundamental transformation that opens the door to a vast array of subsequent reactions, including amide bond formation and the synthesis of heterocyclic compounds. rsc.orgmdpi.com Similarly, the carboxylic acid group can be converted into esters, amides, or other functional groups, further expanding the molecular diversity. truman.edu Investigating novel catalytic methods for these transformations that are compatible with the ether linkage will be a significant focus.
The ether linkage itself also presents opportunities for novel reactivity . While generally stable, cleavage or modification of the methoxyethoxy group under specific conditions could provide access to new molecular architectures. Research into selective ether cleavage methodologies that are compatible with the other functional groups would be a valuable contribution.
Integration into Advanced Materials Science Research
The structural features of this compound make it an attractive building block for the creation of advanced materials with tailored properties.
One potential application lies in the development of functional polymers and coatings . The carboxylic acid group can be used as a handle for polymerization or for grafting onto surfaces. The presence of the nitro group could impart specific electronic or optical properties to the resulting materials. For example, materials based on p-nitrobenzoic acid have been explored for applications in sensors, coatings, and electronic devices. chemicalbook.com
Furthermore, derivatives of this compound could be explored as components of metal-organic frameworks (MOFs) . The carboxylic acid functionality is a common linker in MOF synthesis, and the other functional groups could be used to tune the porosity, stability, and functionality of the resulting framework.
The compound could also be a precursor for electroactive materials . The nitroaromatic core is redox-active, and its incorporation into larger conjugated systems could lead to materials with interesting electronic properties suitable for applications in organic electronics. Research has shown that graphene oxide can be functionalized with aminobenzoic acid to create materials for supercapacitors and electrocatalysis. nih.gov
Design of Smart Synthesis Strategies and Automated Platforms
The synthesis and exploration of derivatives of this compound can be significantly accelerated through the adoption of smart synthesis strategies and automated platforms.
Automated synthesis platforms can perform chemical reactions with high speed and efficiency, minimizing human error. sigmaaldrich.com These platforms can be used to rapidly screen reaction conditions, optimize yields, and generate libraries of compounds for further testing. researchgate.netnih.gov The integration of automated synthesis with analytical techniques allows for real-time monitoring and optimization of reactions.
The development of flow chemistry approaches for the synthesis of this compound and its derivatives is another promising direction. Flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. nih.gov This would be particularly beneficial for reactions that are exothermic or involve hazardous reagents.
Furthermore, the implementation of design of experiments (DoE) methodologies can streamline the optimization of synthetic routes. By systematically varying multiple reaction parameters simultaneously, DoE can identify the optimal conditions with a minimal number of experiments, saving time and resources.
Predictive Chemistry and Machine Learning Applications in Synthetic Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and these tools will be invaluable in exploring the chemical space around this compound.
Forward reaction prediction models can be used to predict the outcome of a given reaction, including the major products and potential side products. nih.gov This can help chemists to prioritize promising reactions and avoid those that are likely to be unsuccessful. AI models can also predict reaction conditions, such as the optimal catalyst, solvent, and temperature.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(2-Methoxyethoxy)-2-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the 2-methoxyethoxy substituent via Williamson ether synthesis and (2) nitration.
- Step 1 : Start with 5-hydroxybenzoic acid. React with 2-bromoethyl methyl ether in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to form 5-(2-methoxyethoxy)benzoic acid .
- Step 2 : Nitrate the intermediate using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Optimization : Monitor reaction progress using TLC. Adjust nitration temperature to control regioselectivity; lower temperatures favor para-substitution in aromatic systems .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should be observed?
- Methodological Answer :
- ¹H/¹³C NMR :
- Nitro group : Deshielding effects cause aromatic protons adjacent to NO₂ to appear at δ 8.0–8.5 ppm. The methoxyethoxy group shows a triplet for -OCH₂CH₂O- (δ 3.5–4.0 ppm) and a singlet for -OCH₃ (δ ~3.3 ppm) .
- Carboxylic acid : A broad peak at δ 10–13 ppm (¹H) and a carbonyl signal at δ 165–170 ppm (¹³C).
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- Mass Spectrometry (MS) : Molecular ion peak [M-H]⁻ at m/z 256 (calculated for C₁₀H₁₁NO₆).
Q. What are the critical handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitro group or oxidation of the ether linkage .
- Safety : Use nitrile gloves, lab coats, and fume hoods during handling. Avoid skin contact due to potential irritancy (observe GHS guidelines for nitroaromatics) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise from its substituents?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of a saturated solution in ethanol/water (1:1). The methoxyethoxy group may introduce conformational flexibility, requiring low-temperature (100 K) data collection to reduce thermal motion .
- Data Refinement : Use SHELXL for structure solution. Challenges include modeling disorder in the methoxyethoxy chain. Apply restraints to bond lengths/angles and use the SQUEEZE algorithm (PLATON) to account for solvent voids .
Q. What experimental approaches elucidate the herbicidal activity of nitrobenzoic acid derivatives like this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test inhibition of protoporphyrinogen oxidase (PPO), a common target for nitroaromatic herbicides. Use spectrophotometric assays to measure enzyme activity in plant chloroplast extracts .
- In Planta Studies :
- Apply the compound to model plants (e.g., Arabidopsis) at varying concentrations (0.1–10 µM). Monitor chlorophyll degradation and ROS accumulation via confocal microscopy (using DCFH-DA dye) .
- Compare with structurally related herbicides (e.g., acifluorfen) to assess structure-activity relationships .
Q. How can chromatographic methods be validated for quantifying this compound in plant tissues?
- Methodological Answer :
- HPLC Parameters :
- Column: C18 reverse-phase (150 × 4.6 mm, 5 µm).
- Mobile phase: Acetonitrile/0.1% formic acid (70:30).
- Detection: UV at 254 nm (λₘₐₐ for nitro group).
- Validation :
- Linearity : Calibrate with standards (0.1–100 µg/mL; R² > 0.99).
- Recovery : Spike plant homogenates with known concentrations; recoveries should be 85–115%.
- LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
